N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide
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Overview
Description
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide typically involves the reaction of 2-aminothiazole with isobutyryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H13N3O2S |
---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C9H13N3O2S/c1-5(2)8(14)12-9-11-6(4-15-9)3-7(10)13/h4-5H,3H2,1-2H3,(H2,10,13)(H,11,12,14) |
InChI Key |
QLTMEIDTIYXODW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)CC(=O)N |
Origin of Product |
United States |
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